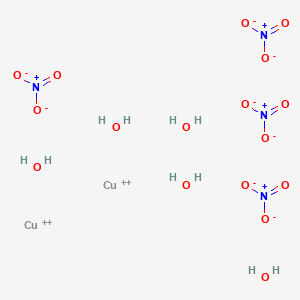

Copper II nitrate hemipentahydrate

Overview

Description

Copper II nitrate hemipentahydrate, also known as Cupric nitrate hemipentahydrate, is an inorganic copper salt . It is a blue, crystalline substance that is highly soluble in water and alcohol . The linear formula for this compound is Cu(NO3)2 · 2.5H2O, and it has a molecular weight of 232.59 .

Synthesis Analysis

Copper II nitrate hemipentahydrate can be synthesized by treating copper metal or its oxide with nitric acid . The reaction is as follows: Cu + 4 HNO3 → Cu(NO3)2 + 2 H2O + 2 NO2 . It can also be prepared by mixing two concentrated solutions of calcium nitrate and copper (II) sulfate .Molecular Structure Analysis

The molecular structure of Copper II nitrate hemipentahydrate is represented by the formula Cu(NO3)2 · 2.5H2O . This indicates that each molecule of the compound consists of one copper atom, two nitrogen atoms, six oxygen atoms, and five hydrogen atoms .Chemical Reactions Analysis

Copper II nitrate hemipentahydrate can participate in various chemical reactions. It is known to undergo reduction and oxidation reactions, often acting as an oxidizing agent . When heated, it decomposes to form nitrogen dioxide, oxygen, and copper (II) oxide .Physical And Chemical Properties Analysis

Copper II nitrate hemipentahydrate is a blue, hygroscopic crystal . It is highly soluble in water and alcohol, but not in ether . The compound exhibits a high degree of thermal instability and decomposes upon heating .Scientific Research Applications

Catalysis in Organic Synthesis

Copper(II) nitrate hemipentahydrate is utilized as a catalyst in organic synthesis, particularly in the oxidative coupling of phenols . This process is crucial for producing polymers like polyphenylene oxide, which is an important engineering material due to its high thermal stability and mechanical strength.

Textile Industry Applications

In the textile industry, solutions of Copper(II) nitrate hemipentahydrate are employed as oxidizing agents to achieve desired effects on fabrics . The compound’s ability to alter the color and texture of textiles makes it valuable for producing a variety of finishes on fabric surfaces.

Metal Polishing

Copper(II) nitrate hemipentahydrate serves as a polishing agent for other metals . Its solutions can be used to clean and brighten metal surfaces by removing oxides and promoting a smooth, reflective finish.

Educational Demonstrations

This compound is commonly used in school laboratories to demonstrate voltaic cell reactions . It provides a visual representation of redox reactions and electrochemistry principles, making it a staple in educational settings for practical chemistry learning.

Nitrating Agent in Organosilicon Chemistry

Copper(II) nitrate hemipentahydrate acts as a nitrating agent for aromatic organosilicon compounds . This application is significant in the field of silicon-based materials, where nitration reactions can lead to the development of new silicon-containing compounds with potential industrial uses.

Pyrotechnics

Copper(II) nitrate hemipentahydrate finds use in pyrotechnics due to its ability to produce blue-colored flames . The compound’s decomposition releases energy and colored light, making it a component in fireworks and other pyrotechnic devices.

Mechanism of Action

Target of Action

Copper II nitrate hemipentahydrate, also known as dicopper tetranitrate pentahydrate, primarily targets bacterial strains such as Escherichia coli and Lactobacillus . These bacteria play a significant role in various biological processes, including digestion and immunity.

Mode of Action

The compound interacts with its bacterial targets through the release of copper ions and gallate ligands from its framework . This interaction results in significant antibacterial effects, disrupting bacterial cell membranes and hindering the synthesis of DNA .

Biochemical Pathways

The antibacterial properties of Copper II nitrate hemipentahydrate affect the biochemical pathways related to bacterial growth and DNA synthesis . The disruption of these pathways leads to the inhibition of bacterial growth, thereby exerting its antibacterial effects .

Pharmacokinetics

Its high solubility in water suggests that it may have good bioavailability.

Result of Action

The primary result of Copper II nitrate hemipentahydrate’s action is its antibacterial effect. It inhibits the growth of targeted bacteria at high concentrations . Furthermore, it disrupts bacterial cell membranes and hinders DNA synthesis, leading to the death of the bacteria .

Action Environment

The action, efficacy, and stability of Copper II nitrate hemipentahydrate can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . Additionally, its oxidative properties suggest that it may be sensitive to the presence of reducing agents .

Safety and Hazards

Copper II nitrate hemipentahydrate is considered hazardous. It may intensify fire as it is a strong oxidizer . It is harmful if swallowed and causes severe skin burns and eye damage . It is also very toxic to aquatic life . Therefore, it should be handled with appropriate personal protective equipment and disposed of in accordance with local regulations .

properties

IUPAC Name |

dicopper;tetranitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cu.4NO3.5H2O/c;;4*2-1(3)4;;;;;/h;;;;;;5*1H2/q2*+2;4*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZDJJEMZQZQQQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu2H10N4O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172467 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Copper(II) nitrate hemipentahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Copper II nitrate hemipentahydrate | |

CAS RN |

19004-19-4 | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019004194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper II nitrate hemipentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of Copper(II) Nitrate Hemipentahydrate in the synthesis of the coordination polymer described in the research?

A1: In the study by Wang et al. [], Copper(II) Nitrate Hemipentahydrate acts as a source of Copper(II) ions for the synthesis of the coordination polymer (UO2)Cu(C5H2N2O4)2(H2O)2 (compound 2). The copper ions coordinate with the 3,5-pyrazoledicarboxylic acid (H3pdc) ligand, forming a two-dimensional sheet structure alongside the uranyl moieties. This incorporation of copper significantly alters the material's fluorescent properties compared to the copper-free analogue (compound 1). []

Q2: How does the presence of copper affect the fluorescence of the synthesized coordination polymers?

A2: The research indicates that the incorporation of copper into the coordination polymer structure completely quenches the uranium emission typically observed in similar uranyl-based compounds. While compound 1, synthesized without copper, exhibits characteristic UO2(2+) emission spectra, compound 2, containing copper, shows no uranium emission regardless of the excitation wavelength used. [] This suggests that the presence of copper introduces new energy transfer pathways within the material, effectively suppressing the uranium-based fluorescence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Diazetidine-2,4-dione, 1,3-bis[4-[(4-isocyanatophenyl)methyl]phenyl]-](/img/structure/B102473.png)

![11-Hydroxy-4-methoxy-1,3-dioxolo[4,5-b]acridin-10(5H)-one](/img/structure/B102475.png)

![7-Azabicyclo[4.2.2]deca-2,4,9-trien-8-one](/img/structure/B102480.png)